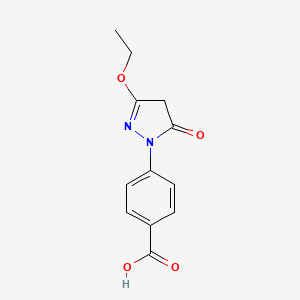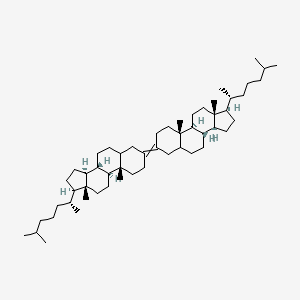![molecular formula C12H23NO B14623426 2-[(Dimethylamino)methylidene]nonanal CAS No. 57202-66-1](/img/structure/B14623426.png)
2-[(Dimethylamino)methylidene]nonanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylidene]nonanal is an organic compound characterized by the presence of a dimethylamino group attached to a nonanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]nonanal typically involves the reaction of nonanal with dimethylamine under specific conditions. One common method is the condensation reaction where nonanal is reacted with dimethylamine in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors is also common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]nonanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-[(Dimethylamino)methylidene]nonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(Dimethylamino)methylidene]nonanal exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methylidene]indan-1-one: Shares a similar dimethylamino group but has a different backbone structure.
N,N-Dimethylaminoethanol: Contains a dimethylamino group attached to an ethanol backbone.
Uniqueness
2-[(Dimethylamino)methylidene]nonanal is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to similar compounds. Its longer carbon chain and specific functional groups make it suitable for specialized applications in various fields.
Properties
CAS No. |
57202-66-1 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)nonanal |
InChI |
InChI=1S/C12H23NO/c1-4-5-6-7-8-9-12(11-14)10-13(2)3/h10-11H,4-9H2,1-3H3 |
InChI Key |
GANWFCNXDUKYPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=CN(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


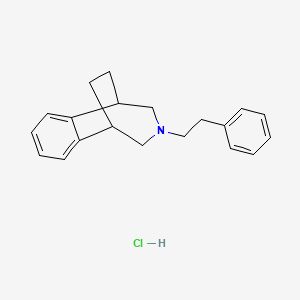
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)


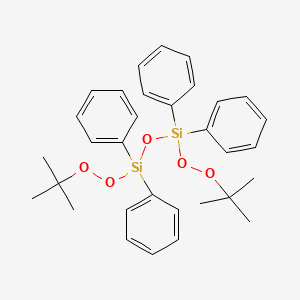
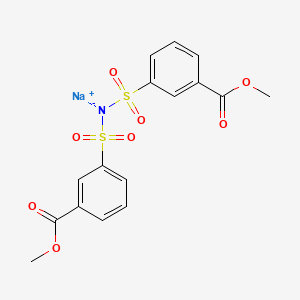

![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)
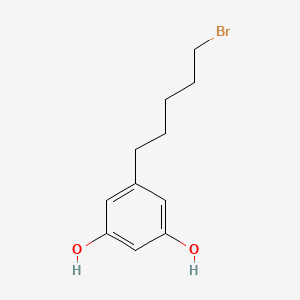
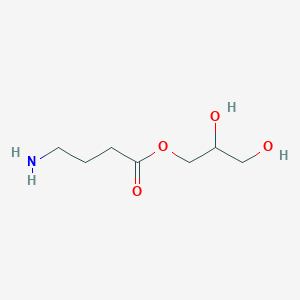
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
